2-Chlororesorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZVJOLLQTWFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953325 | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6201-65-6, 31288-32-1 | |

| Record name | 2-Chlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlororesorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlororesorcinol: Chemical Properties, Structure, and Scientific Applications

This guide provides a comprehensive technical overview of 2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene), a significant fine chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, structural elucidation, synthesis, reactivity, and safety considerations of this compound. The insights provided herein are grounded in established scientific literature and aim to facilitate a deeper understanding and application of this compound in research and development endeavors.

Introduction: The Significance of a Chlorinated Phenol

This compound, a halogenated derivative of the phenolic compound resorcinol, holds a pivotal position as a versatile building block in organic synthesis.[1] Its unique structural arrangement, featuring two hydroxyl groups and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. While its isomer, 4-chlororesorcinol, has found direct applications in cosmetics and hair dye formulations, this compound is primarily valued as a crucial intermediate in the pharmaceutical and dye industries.[2] Understanding its fundamental properties is therefore paramount for its effective utilization in creating novel compounds with potential therapeutic or industrial value.

Molecular Structure and Stereochemistry

The structural integrity of a molecule is the bedrock of its chemical behavior. For this compound, this is no exception. Its architecture dictates its reactivity, physical properties, and potential biological interactions.

Chemical Identity

-

IUPAC Name: 2-chlorobenzene-1,3-diol[3]

-

Synonyms: 2-Chloro-1,3-dihydroxybenzene, Resorcinol, 2-chloro-[4][5][6]

Structural Elucidation

The precise arrangement of atoms in this compound has been determined through various analytical techniques. While detailed crystallographic data, including specific bond lengths and angles, are available through resources like the Crystallography Open Database (COD) under accession numbers such as 4127140, a general understanding of its planar aromatic structure is fundamental.[3] The benzene ring provides a rigid scaffold, with the two hydroxyl groups and the chlorine atom influencing the electron density distribution and, consequently, the molecule's reactivity.

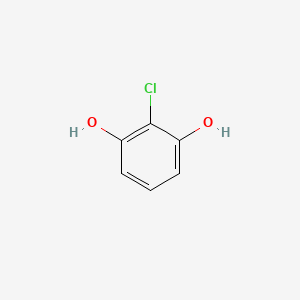

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, purification, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | White solid | [1] |

| Melting Point | 94-99 °C | [1] |

| Boiling Point | 244.1 °C at 760 mmHg | [1] |

| Density | 1.471 g/cm³ | [1] |

| Water Solubility | Soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene. | [2] |

| pKa (predicted for 4-Chlororesorcinol) | 8.28 ± 0.10 | [7] |

| LogP (predicted for 4-Chlororesorcinol) | 0.895 at 25°C | [7] |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactivity are of primary interest to synthetic chemists.

Synthetic Pathways

The most common laboratory and industrial preparations of this compound start from resorcinol. One established method involves the direct chlorination of resorcinol. The reaction conditions must be carefully controlled to favor the formation of the 2-chloro isomer and minimize the production of other chlorinated byproducts.

Exemplary Synthetic Protocol: A detailed protocol for the synthesis of this compound is not available in the provided search results. However, a general approach involves the reaction of resorcinol with a chlorinating agent in a suitable solvent. The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and reaction conditions (temperature, catalyst) will significantly influence the yield and isomeric purity of the product.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the two activating hydroxyl groups and the deactivating but ortho-, para-directing chlorine atom.

-

Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The chlorine atom, while deactivating the ring towards electrophilic attack through its inductive effect, also directs to the ortho and para positions via resonance.[8] This complex interplay of electronic effects makes the prediction of substitution patterns non-trivial and often leads to a mixture of products. The reaction of phenolic compounds with electrophiles like hypochlorous acid is a well-studied example of electrophilic aromatic substitution.[9][10]

-

Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can undergo typical reactions such as etherification, esterification, and O-alkylation. These reactions are fundamental to the use of this compound as an intermediate in the synthesis of more complex molecules.

-

Hydrogenation: As a chlorophenol, this compound can undergo catalytic hydrogenation, which can lead to dechlorination and/or reduction of the aromatic ring, depending on the catalyst and reaction conditions.[11]

Spectroscopic Analysis

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about their relative positions on the ring. The hydroxyl proton signals are often broad and their chemical shift can be concentration and solvent dependent. A ¹H NMR spectrum of this compound is available on SpectraBase.[4]

-

¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. The broadness is due to hydrogen bonding.

-

C-O stretching vibrations in the fingerprint region, typically around 1200 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, which is typically found in the lower frequency region of the fingerprint. The presence of two OH bands in the IR spectrum of 4-chlororesorcinol has been attributed to the lack of free hydrogen bonding in the crystalline structure.[12] A similar phenomenon might be observed for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would be observed at m/z 144. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Common fragmentation pathways for phenols include the loss of CO and CHO radicals.[13][14]

Applications in Research and Drug Development

While direct applications are less documented than for its 4-chloro isomer, this compound serves as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: As a phenolic derivative, it can be a precursor for the synthesis of various pharmaceutical compounds.[1] The reactivity of its hydroxyl and chloro groups allows for diverse chemical modifications to build more complex molecular scaffolds. Chlorophenols, in general, are used as intermediates in the manufacturing of pharmaceuticals.[15]

-

Dye Manufacturing: The electron-rich nature of the resorcinol core makes it a suitable component in the synthesis of various dyes.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with a rich and varied chemistry that makes it a valuable tool for synthetic chemists in both academic and industrial settings. Its well-defined structure and predictable, albeit complex, reactivity allow for its incorporation into a wide range of molecular targets. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in advancing scientific research and the development of new technologies, including novel pharmaceuticals and materials. Continued investigation into its biological activities and reaction mechanisms will undoubtedly unveil new opportunities for this versatile molecule.

References

-

Reactivity of chlorophenols for hydrogenation at 298 K under 0.35... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound | C6H5ClO2 | CID 80331 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Interactions between chlorophenols and peroxymonosulfate: pH dependency and reaction pathways | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-chlorophenol | C6H4ClOH - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound (C6H5ClO2) - PubChemLite. (n.d.). Retrieved January 7, 2026, from [Link]

-

Experimental[11] and calculated bond lengths, bond angles and dihedral angles for the title molecule. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound (97%) - Amerigo Scientific. (n.d.). Retrieved January 7, 2026, from [Link]

-

Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 7, 2026, from [Link]

-

Overlapping peaks 4 Chloro resorcinol Infrared spectra? - ResearchGate. (2021, April 14). Retrieved January 7, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 7, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011. (2011, August 17). Retrieved January 7, 2026, from [Link]

-

Biological activity of cyanobacterial alkylresorcinols | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 7, 2026, from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 7, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved January 7, 2026, from [Link]

-

OPINION ON 4-Chlororesorcinol - European Commission. (2010, March 23). Retrieved January 7, 2026, from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Retrieved January 7, 2026, from [Link]

-

22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021, July 31). Retrieved January 7, 2026, from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved January 7, 2026, from [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018, May 8). Retrieved January 7, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved January 7, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? (2023, July 29). Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 6201-65-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H5ClO2 | CID 80331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. 4-Chlororesorcinol | 95-88-5 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Chlororesorcinol: Pathways and Mechanistic Insights

An In-Depth Technical Guide

Abstract

2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene) is a valuable fine chemical intermediate utilized in the synthesis of pharmaceuticals and dyes.[1] Its molecular structure, featuring a chlorinated and di-hydroxylated benzene ring, offers unique reactivity for building more complex molecules. The strategic placement of the chloro substituent ortho to one hydroxyl group and meta to the other is crucial for its synthetic utility. This guide provides an in-depth analysis of the primary synthesis pathways for this compound, focusing on the underlying reaction mechanisms, experimental considerations, and comparative evaluation of the methodologies. We will explore two core strategies: the direct electrophilic chlorination of resorcinol and a multi-step approach involving the chlorination and subsequent aromatization of 1,3-cyclohexanedione.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a classic regioselectivity challenge. The starting material, resorcinol (1,3-dihydroxybenzene), is a highly activated aromatic ring. The two hydroxyl groups are powerful activating, ortho-, para-directing substituents. This high reactivity makes resorcinol susceptible to over-reaction and leads to a mixture of chlorinated products, including 4-chlororesorcinol, 2,4-dichlororesorcinol, 4,6-dichlororesorcinol, and 2,4,6-trichlororesorcinol.[2][3] Therefore, achieving selective mono-chlorination at the C-2 position, which is sterically hindered and electronically less favored than the C-4 and C-6 positions, requires carefully controlled conditions or an alternative synthetic strategy.

Physicochemical Properties of this compound:

-

Chemical Formula: C₆H₅ClO₂[1]

-

Molecular Weight: 144.56 g/mol [4]

-

Appearance: White solid[1]

-

Melting Point: 94-99 °C[1]

-

Boiling Point: 244.1 °C at 760 mmHg[1]

Pathway I: Direct Electrophilic Chlorination of Resorcinol

The most direct approach to synthesizing this compound is the electrophilic aromatic substitution of resorcinol. The core of this pathway involves generating an electrophilic chlorine species that attacks the electron-rich resorcinol ring. The primary challenge, as noted, is controlling the position of the attack.

Mechanistic Principles

The hydroxyl groups of resorcinol direct incoming electrophiles to the ortho and para positions (C-2, C-4, C-6). The C-4 and C-6 positions are electronically equivalent and highly activated. The C-2 position, situated between the two hydroxyl groups, is also activated but sterically more hindered. Most standard chlorination procedures will preferentially yield 4-chlororesorcinol and polychlorinated byproducts.[2][3] Therefore, specialized reagent systems are required to favor substitution at the C-2 position.

Experimental Protocols & Methodologies

This method utilizes a Lewis acid (AlCl₃) to activate the chlorinating agent (POCl₃). The reaction is performed under anhydrous conditions to prevent decomposition of the reagents.

Experimental Protocol:

-

To a dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.6 g, 20 mmol) and resorcinol (1.1 g, 10 mmol).[1]

-

Add 30 mL of dichloromethane as the solvent.[1]

-

Cool the mixture in an ice bath.[1]

-

Slowly add phosphorus oxychloride (0.72 mL, 10 mmol) via syringe over approximately 90 minutes, maintaining the ice bath temperature.[1]

-

After the addition is complete, allow the reaction to stir for 5 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of dichloromethane:methanol (97:3 v/v).[1]

-

Upon completion, quench the reaction by carefully adding 15 mL of 2N hydrochloric acid under an ice bath.[1]

-

Extract the product into ethyl acetate (200 mL).[1]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield a pale yellow solid.[1]

-

Purify the crude product by column chromatography using an eluent of dichloromethane:methanol (97:1.5 v/v) to obtain pure this compound.[1]

Causality: The use of an ice bath and slow addition of POCl₃ helps to control the exothermic reaction and minimize the formation of byproducts. The final purification by column chromatography is essential to separate the desired 2-chloro isomer from other chlorinated species.

This approach uses hydrogen chloride gas as the chlorine source in the presence of a phase transfer catalyst, which facilitates the reaction between the gaseous HCl and the dissolved resorcinol.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a condenser connected to an HCl absorption device, add resorcinol (54 g, 0.5 mol), dichloroethane (300 mL), and tetrabutylammonium chloride (0.5 g) as the phase transfer catalyst.[1]

-

Stir the mixture at room temperature until the resorcinol dissolves.[1]

-

While cooling the flask in a water bath (28-32 °C), slowly add concentrated sulfuric acid (200 mL).[1]

-

Introduce HCl gas into the reaction mixture.[1]

-

Maintain the reaction temperature below 40 °C, as higher temperatures can reduce the yield.[1]

-

After stirring for an additional 2 hours, filter the mixture to collect the white crystalline product.[1]

-

Wash the filter cake with a 10% sodium bicarbonate solution (20 mL) and then dry to obtain this compound.[1]

Trustworthiness: The choice of tetrabutylammonium chloride as the catalyst is critical; using tetrabutylammonium bromide can lead to the formation of brominated by-products.[1] This highlights the self-validating nature of the protocol, where deviation in catalyst choice leads to predictable impurity profiles.

Pathway II: Chlorination-Aromatization of 1,3-Cyclohexanedione

This elegant, indirect pathway circumvents the regioselectivity problems associated with the direct chlorination of resorcinol. By starting with 1,3-cyclohexanedione (also known as dihydroresorcinol), the reactive sites can be controlled more precisely before the aromatic ring is formed.[5][6] 1,3-cyclohexanedione itself can be synthesized by the semi-hydrogenation of resorcinol.[7]

Mechanistic Overview

The strategy involves two key transformations:

-

Dichlorination: The methylene carbon (C-2) of 1,3-cyclohexanedione, flanked by two carbonyl groups, is highly acidic and readily enolizes. This position is selectively chlorinated twice to form 2,2-dichloro-1,3-cyclohexanedione. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this step, as it allows for precise stoichiometric control, thereby minimizing byproducts.[5][6]

-

Aromatization: The 2,2-dichloro intermediate is then heated, typically in a high-boiling solvent like N,N-dimethylformamide (DMF), which promotes the elimination of two molecules of HCl to form the stable aromatic ring of this compound.[5][6]

Visualizing the Pathway

Caption: Synthesis of this compound from 1,3-Cyclohexanedione.

Experimental Protocol

This protocol is adapted from a patented method that emphasizes mild conditions and high yield.[5][6]

Part A: Synthesis of 2,2-Dichloro-1,3-cyclohexanedione

-

Dissolve 1,3-cyclohexanedione (20 g) in chloroform (100 mL) with gentle heating.[6]

-

Cool the solution to 0-5 °C in an ice bath.[6]

-

Add sulfuryl chloride (62 g) dropwise, maintaining the low temperature.[6]

-

After addition, allow the solution to warm to 25-30 °C. The solution will become turbid.[6]

-

Incubate the reaction at 30 °C overnight (approx. 12-14 hours) until the solution becomes clear, indicating the formation of 2,2-dichloro-1,3-cyclohexanedione.[6]

Part B: Aromatization to this compound

-

Remove the chloroform from the reaction mixture via distillation under reduced pressure at 50 °C.[6]

-

Rapidly add pre-heated DMF (100 mL at 120-122 °C) to the residue and stir for 20 minutes.[6]

-

Cool the mixture to 90-92 °C and then remove the DMF by vacuum distillation.[6]

-

Under a nitrogen protection atmosphere, add 25% hydrochloric acid (50 mL) to the residue and stir to break up the solid.[6]

-

Extract the product twice with ethyl acetate (2 x 100 mL).[6]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[6]

-

To the resulting crude product, add dichloromethane (30 mL) to triturate the solid.[6]

-

Filter the solid, drain well, and dry under vacuum to obtain pure this compound as white crystals (yields reported up to 89%).[5]

Expertise & Trustworthiness: This method's key advantage is replacing the difficult-to-control direct chlorination of resorcinol with a stoichiometrically controlled chlorination of a less reactive precursor using sulfuryl chloride.[6] The subsequent purification, which uses low-temperature acidification and solvent extraction instead of high-temperature distillation, is designed to prevent product polymerization, a common issue with phenolic compounds at high temperatures.[5][6]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Direct Chlorination | Pathway II: From 1,3-Cyclohexanedione |

| Starting Material | Resorcinol | 1,3-Cyclohexanedione |

| Key Reagents | POCl₃/AlCl₃ or HCl/Catalyst | Sulfuryl Chloride, DMF, HCl |

| Primary Challenge | Poor regioselectivity, formation of isomers and polychlorinated byproducts.[2][3] | Multi-step process, requires synthesis of the starting dione. |

| Advantages | Direct, fewer synthetic steps. | Excellent regioselectivity, high yield[5], avoids high-temperature purification. |

| Disadvantages | Often requires extensive purification (e.g., column chromatography), lower yields of the desired isomer. | Longer overall process if starting from resorcinol. |

| Control | Difficult to control the extent and position of chlorination. | Precise stoichiometric control of chlorination is possible.[5][6] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies, each with distinct advantages and challenges. The direct electrophilic chlorination of resorcinol is a more straightforward approach but is hampered by significant regioselectivity issues, necessitating stringent control of reaction conditions and rigorous purification to isolate the desired 2-chloro isomer. In contrast, the multi-step pathway beginning with 1,3-cyclohexanedione offers a superior level of control and higher yields by chlorinating a diketone precursor before aromatization. This indirect method avoids the problematic direct chlorination of the highly activated resorcinol ring and employs milder purification techniques to prevent product degradation. For researchers and drug development professionals requiring high-purity this compound and scalable reaction conditions, the chlorination-aromatization of 1,3-cyclohexanedione represents a more robust and reliable synthetic route.

References

- Google Patents.

-

Onodera, S., et al. (1989). Aqueous chlorination of resorcinol. Environmental Toxicology and Chemistry, 8(12), 1145-1150. [Link]

-

USGS Publications Warehouse. Aqueous chlorination of resorcinol. [Link]

- Google Patents.

-

ResearchGate. Proposed pathways for the biosynthesis of resorcinol moieties in.... [Link]

-

ResearchGate. A New Preparation of this compound. [Link]

-

ACS Publications. Monochloramination of Resorcinol: Mechanism and Kinetic Modeling. [Link]

-

ResearchGate. Scheme 1. Selective chlorination of resorcinol by DMD/HCl system. [Link]

-

ACS Publications. The Preparation of this compound. [Link]

-

Taylor & Francis Online. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

PubChem. This compound. [Link]

- Google Patents. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.

-

Organic Syntheses. 2-methyl-1,3-cyclohexanedione. [Link]

-

Wikipedia. 1,3-Cyclohexanedione. [Link]

-

Justia Patents. Synthesis of 4,6-diaminoresorcinol. [Link]

- Google Patents. US5233095A - Process for manufacture of resorcinol.

-

MDPI. Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons. [Link]

-

National Institutes of Health. Tandem catalysis enables chlorine-containing waste as chlorination reagents. [Link]

-

Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]

-

Stanford University. Thermodynamics and Kinetics. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

YouTube. Organic Chemistry Lessons - Thermodynamics and Kinetics. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

SciSpace. Vibrational spectroscopic and theoretical studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Aqueous chlorination of resorcinol [pubs.usgs.gov]

- 4. scbt.com [scbt.com]

- 5. CN103172500A - Novel this compound preparation method - Google Patents [patents.google.com]

- 6. CN103172500B - Novel this compound preparation method - Google Patents [patents.google.com]

- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chlororesorcinol

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Chlororesorcinol (2-chloro-1,3-benzenediol), a substituted phenol derivative relevant in pharmaceutical and chemical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive structural elucidation. The causality behind experimental observations is explained, and detailed, self-validating protocols are presented to ensure technical accuracy and reproducibility.

Introduction: The Structural Context of this compound

This compound (C₆H₅ClO₂) is an aromatic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3 (resorcinol scaffold) and a chlorine (-Cl) atom at position 2.[2][3][4] Its molecular weight is 144.56 g/mol .[4] This substitution pattern dictates the molecule's chemical reactivity and is the foundation for interpreting its spectroscopic signatures. Understanding these signatures is critical for identity confirmation, purity assessment, and quality control in any research or manufacturing setting.

Chemical Structure of this compound:

Note: The structure above is a simplified representation. The IUPAC name is 2-chlorobenzene-1,3-diol.[2]

This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, correlating each signal, peak, and fragment to the specific molecular features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of this compound is defined by its aromatic protons and hydroxyl protons. The aromatic region is particularly informative. Due to the substitution pattern, the three aromatic protons are chemically distinct, giving rise to a complex splitting pattern. The electron-donating hydroxyl groups and the electron-withdrawing chlorine atom exert opposing electronic effects, influencing the chemical shifts of the adjacent protons. Protons ortho and para to the -OH groups are shielded (shifted upfield), while the proton ortho to the chlorine atom is deshielded (shifted downfield).

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

| ~7.0-7.2 | Triplet (t) | 1H | H-5 | Flanked by two other aromatic protons, leading to a triplet-like appearance. |

| ~6.8-6.9 | Doublet (d) | 2H | H-4, H-6 | These protons are chemically similar and are split by the H-5 proton. |

| ~5.0-6.0 | Broad Singlet | 2H | -OH | Hydroxyl protons are acidic and often exchange, leading to a broad signal. Position is solvent-dependent. |

Note: Data is based on typical values for similar structures. The exact chemical shifts can vary based on the solvent and instrument frequency used.[5]

Interpretation: The spectrum reveals a trisubstituted benzene ring. The integration of the aromatic region confirms the presence of three protons. The splitting pattern, often an apparent triplet and doublet, is characteristic of a 1,2,3-trisubstituted aromatic system where the outer protons are equivalent or nearly equivalent. The broad singlet for the hydroxyl groups is a classic indicator of exchangeable protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, symmetry dictates the number of signals. The molecule has a plane of symmetry passing through C-2 and C-5, making C-4 and C-6 equivalent, and C-1 and C-3 equivalent. Therefore, four distinct signals are expected in the aromatic region. The chemical shifts are highly predictable: carbons bonded to oxygen are significantly deshielded (~150-160 ppm), the carbon bonded to chlorine is also deshielded, and the remaining carbons appear at positions typical for aromatic rings.[6][7]

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~152-155 | C-1, C-3 | Carbons directly attached to the highly electronegative oxygen atoms of the hydroxyl groups are strongly deshielded. |

| ~128-132 | C-5 | Aromatic carbon (CH) with typical chemical shift. |

| ~110-115 | C-4, C-6 | Aromatic carbons (CH) shielded by the ortho/para directing effects of the hydroxyl groups. |

| ~108-112 | C-2 | The carbon attached to chlorine shows a moderate deshielding effect. |

Note: These are predicted values based on substituent effects. Actual data can be found in databases like SpectraBase.[8]

Interpretation: The presence of four signals in the aromatic region is in perfect agreement with the proposed C₂ᵥ symmetry of the molecule. The distinct chemical shifts for the oxygen- and chlorine-bound carbons provide unambiguous confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups, the aromatic C=C bonds, the C-O bonds, and the C-Cl bond. The -OH stretch is particularly characteristic, appearing as a strong, broad band due to hydrogen bonding.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-3500 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000-3100 | Medium | Aromatic C-H Stretch | Ar-H |

| 1580-1620 | Strong-Medium | C=C Ring Stretch | Aromatic Ring |

| 1450-1500 | Strong-Medium | C=C Ring Stretch | Aromatic Ring |

| 1150-1250 | Strong | C-O Stretch | Phenolic C-O |

| 700-800 | Strong | C-Cl Stretch | Aryl-Cl |

Source: General IR absorption tables and data from PubChem.[2][9]

Interpretation: The IR spectrum provides a clear fingerprint of this compound. The very broad band above 3200 cm⁻¹ is definitive evidence of the hydrogen-bonded hydroxyl groups.[10] The peaks in the 1450-1620 cm⁻¹ region confirm the aromatic core, and the strong absorption around 1200 cm⁻¹ corresponds to the C-O bonds of the phenol groups. The presence of a C-Cl bond is supported by a strong band in the fingerprint region.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the clean, empty ATR crystal, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 32-64 scans are co-added to achieve a high-quality spectrum.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For halogenated compounds like this compound, the most telling feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio.[11] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The relative intensity of the M+2 peak will be about one-third that of the M peak, providing a definitive signature for the presence of a single chlorine atom.

Data Summary: Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (C₆H₅³⁵ClO₂) |

| 146 | ~32 | [M+2]⁺ (C₆H₅³⁷ClO₂) |

| 109 | Moderate | [M - Cl]⁺ |

| 81 | Moderate | [M - Cl - CO]⁺ |

Source: Data derived from the NIST Mass Spectrometry Data Center.[2][12]

Interpretation: The mass spectrum unequivocally confirms the molecular weight and elemental composition. The base peak at m/z 144 corresponds to the molecular ion with the ³⁵Cl isotope.[2] The crucial peak at m/z 146, with an intensity approximately one-third of the base peak, confirms the presence of one chlorine atom. Common fragmentation pathways for phenols include the loss of the halogen atom followed by the loss of carbon monoxide (CO), explaining the presence of fragments at m/z 109 and 81.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for molecular characterization.

Diagram: Integrated Spectroscopic Analysis Workflow

Caption: Workflow for structural elucidation of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

Zamora, R., & Hidalgo, F. J. (n.d.). Supporting Information: Carbonyl-trapping abilities of alkylresorcinols. Digital.CSIC. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

ResearchGate. (2021). Overlapping peaks 4 Chloro resorcinol Infrared spectra?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlororesorcinol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Resorcinol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). Search for Species Data by Chemical Name. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Chlorine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 6201-65-6 [chemicalbook.com]

- 2. This compound | C6H5ClO2 | CID 80331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6201-65-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Chlorine [webbook.nist.gov]

- 12. Welcome to the NIST WebBook [webbook.nist.gov]

Solubility Profile of 2-Chlororesorcinol: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chlororesorcinol, an important fine chemical intermediate in the pharmaceutical and dye industries.[1] We delve into the physicochemical properties of this compound that govern its behavior in various organic solvents. The document outlines the theoretical principles of solubility, offers predictive insights into its solubility across different solvent classes, and provides a detailed, field-proven experimental protocol for determining equilibrium solubility using the isothermal shake-flask method. Furthermore, we discuss the analysis of temperature-dependent solubility data to derive key thermodynamic parameters, offering deeper insights into the dissolution process. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply the solubility characteristics of this compound in formulation, synthesis, and purification processes.

Introduction

This compound (2-chloro-1,3-dihydroxybenzene) is a substituted phenolic compound with the molecular formula C₆H₅ClO₂.[2][3][4] Its structural features make it a valuable building block in organic synthesis, particularly for pharmaceuticals and dyes.[1][5] The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences every stage of the drug development lifecycle, from reaction kinetics and purification via crystallization to the design of liquid dosage forms.[6] A thorough understanding of how this compound interacts with different solvents is paramount for process optimization, ensuring product purity, and achieving desired formulation characteristics. This guide provides the foundational knowledge and practical methodologies to expertly navigate these challenges.

Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound is a white solid with a molecular weight of approximately 144.56 g/mol and a melting point in the range of 94-99°C.[1][4][5]

Key Structural Features:

-

Aromatic Ring: The benzene ring forms a nonpolar, hydrophobic core.

-

Two Hydroxyl (-OH) Groups: These groups are polar and capable of acting as hydrogen bond donors and acceptors. The presence of two such groups significantly increases the molecule's polarity compared to a simple chlorobenzene.

-

Chlorine (-Cl) Atom: The electronegative chlorine atom contributes to the molecule's overall dipole moment, enhancing its polarity.

The molecule possesses a balance of polar (hydroxyl, chlorine) and nonpolar (aromatic ring) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system. The two hydroxyl groups are the primary sites for strong intermolecular interactions, particularly hydrogen bonding, which is a dominant factor in its dissolution in protic solvents.[7]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8][9] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating the two hydroxyl groups of this compound.[7]

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact with the polar C-O and C-Cl bonds.

-

Van der Waals Forces: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar aromatic ring. These interactions are generally weaker than hydrogen bonds or dipole-dipole forces.

Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[10] Consequently, solubility typically increases with an increase in temperature, in accordance with Le Châtelier's Principle.[9][10] This relationship is fundamental for processes like recrystallization. Experimental data for a related compound, 2-chloro-4,6-dinitroresorcinol, confirms that its solubility in solvents like ethanol, methanol, and ethyl acetate increases significantly with rising temperature.[11]

Expected Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the relative solubility of this compound in different classes of organic solvents. The following table provides a qualitative guide for solvent selection. It is important to note that these are predictions; quantitative experimental determination is essential for process design.[12][13]

| Solvent Class | Example Solvent(s) | Key Solvent Properties | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High Polarity, H-Bond Donor & Acceptor | High | The solvent's ability to form strong hydrogen bonds with the two -OH groups of this compound effectively overcomes the solute-solute lattice energy. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High Polarity, H-Bond Acceptor Only | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's -OH groups and engage in dipole-dipole interactions. The lack of H-bond donation makes them slightly less effective than protic solvents. |

| Slightly Polar | Dichloromethane (DCM), Diethyl Ether | Low Polarity | Moderate to Low | Diethyl ether can accept hydrogen bonds, aiding solubility. DCM relies on weaker dipole-dipole interactions. The nonpolar aromatic ring of the solute contributes favorably to solubility in these less polar environments. |

| Nonpolar Aromatic | Benzene, Toluene | Nonpolar, Aromatic | Low | While π-π stacking interactions between the solvent and solute aromatic rings can occur, these are not strong enough to disrupt the powerful hydrogen bonding network within the this compound crystal lattice. The isomer 4-chlororesorcinol is noted to be soluble in benzene, suggesting some solubility is likely.[14] |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Nonpolar, Aliphatic | Very Low / Insoluble | The weak van der Waals forces offered by these solvents are insufficient to overcome the strong intermolecular forces holding the polar this compound molecules together in the solid state.[9] |

Standard Protocol for Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard.[6] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[6][15]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H5ClO2 | CID 80331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 6201-65-6 [chemicalbook.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Page loading... [guidechem.com]

- 15. physchemres.org [physchemres.org]

An In-Depth Technical Guide to 2-Chlororesorcinol (CAS 6201-65-6): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlororesorcinol (2-chloro-1,3-benzenediol) is a halogenated phenolic compound that serves as a versatile intermediate in organic synthesis.[1] Its distinct substitution pattern—a chlorine atom positioned between two hydroxyl groups on a benzene ring—imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules for the pharmaceutical, dye, and specialty chemical industries.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safety considerations, with a focus on its utility for professionals in research and drug development.

Part 1: Core Physicochemical Properties and Identifiers

This compound is a solid at room temperature, with its core properties well-documented.[2] Understanding these fundamental characteristics is the first step in its effective application in any synthetic workflow.

| Property / Identifier | Value | Source(s) |

| CAS Number | 6201-65-6 | [2][3] |

| Molecular Formula | C₆H₅ClO₂ | [2][3] |

| Molecular Weight | 144.56 g/mol | [2][3] |

| Appearance | Solid, White to Yellow or Orange Powder/Crystal | [2] |

| Melting Point | 94-99 °C | [1][2] |

| Boiling Point | 244.1 °C at 760 mmHg | [1] |

| IUPAC Name | 2-chlorobenzene-1,3-diol | [3] |

| Synonyms | 2-Chloro-1,3-benzenediol, 2-Chloro-1,3-dihydroxybenzene | [3] |

| SMILES | C1=CC(=C(C(=C1)O)Cl)O | [3] |

| InChI Key | SWZVJOLLQTWFCW-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Chemical Reactivity

The primary route to this compound is through the selective chlorination of resorcinol. The directing effects of the two hydroxyl groups make the 2-position (between them) less sterically hindered and electronically favorable for substitution compared to the 4- and 6-positions.

Synthetic Pathway from Resorcinol

A common laboratory-scale synthesis involves the reaction of resorcinol with a chlorinating agent like phosphorus oxychloride in the presence of a Lewis acid catalyst.[1] The causality behind this choice lies in the need for a controlled, single chlorination. Stronger, less selective chlorinating agents could lead to dichlorinated or other unwanted byproducts.

Caption: Synthesis of this compound from Resorcinol.

Key Reactivity Profile

The chemical behavior of this compound is dictated by its three functional groups: two nucleophilic hydroxyl groups and an aryl chloride.

-

O-Alkylation and Acylation: The hydroxyl groups are the most reactive sites, readily undergoing deprotonation to form phenoxides. These phenoxides are excellent nucleophiles for reactions like the Williamson ether synthesis to form aryl ethers or reactions with acyl chlorides to form esters.[4][5] This reactivity is fundamental for extending the molecular scaffold in drug discovery programs.

-

Electrophilic Aromatic Substitution: While the hydroxyl groups are strongly activating, the ring is also deactivated by the inductive effect of the chlorine atom. Further substitution on the ring is possible but requires careful selection of reaction conditions.

-

Cross-Coupling Reactions: The C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although it is generally less reactive than corresponding C-Br or C-I bonds. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.

Part 3: Applications in Drug Discovery and Development

This compound is classified as an organic building block, a class of compounds used for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its bifunctional nature (two hydroxyl groups) allows it to serve as a scaffold for creating libraries of compounds with diverse functionalities.

A key application of substituted phenols like this compound is in the synthesis of benzofuran derivatives.[6][7] The benzofuran core is a privileged scaffold found in numerous biologically active compounds with anti-inflammatory, anti-tumor, and anti-bacterial properties.[6]

A representative synthetic application involves a two-step process:

-

Williamson Ether Synthesis: One of the hydroxyl groups is selectively alkylated with a suitable electrophile, such as an α-bromo ketone. The choice of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF) is critical to favor O-alkylation over competing side reactions and to ensure sufficient solubility of the starting phenoxide.

-

Intramolecular Cyclization: The resulting ether intermediate is then treated with a strong acid or dehydrating agent to promote an intramolecular electrophilic substitution, closing the furan ring to yield a substituted benzofuran.

This strategy allows for the introduction of diversity at multiple points, making it a powerful tool for structure-activity relationship (SAR) studies.

Caption: General workflow for synthesizing benzofuran scaffolds.

Part 4: Analytical and Spectroscopic Profile

Confirmation of the identity and purity of this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region will display a characteristic splitting pattern based on the coupling between the three adjacent protons.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached hydroxyl and chloro substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic hydroxyl groups. C-O stretching and C-Cl stretching bands will also be present in the fingerprint region.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z 144 and a characteristic M+2 peak at m/z 146 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Part 5: Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of this compound, adapted from established methodologies.[1]

Objective: To synthesize this compound via electrophilic chlorination of resorcinol.

Materials & Equipment:

-

Resorcinol (1.1 g, 10 mmol)

-

Anhydrous Aluminum Chloride (2.6 g, 20 mmol)

-

Phosphorus Oxychloride (0.72 mL, 10 mmol)

-

Dichloromethane (DCM), anhydrous (30 mL)

-

2N Hydrochloric Acid (15 mL)

-

Ethyl Acetate (200 mL)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

TLC plates, UV lamp.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.6 g) and resorcinol (1.1 g). Add 30 mL of anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Reagent Addition: Slowly add phosphorus oxychloride (0.72 mL) dropwise via syringe over approximately 90 minutes. Maintaining the low temperature is crucial to control the reaction rate and selectivity.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for 5 hours at 0 °C. Monitor the reaction progress by TLC (developing solvent: 97:3 DCM:Methanol), visualizing spots under UV light (254 nm). The disappearance of the resorcinol spot indicates reaction completion.

-

Workup: Quench the reaction by slowly adding 15 mL of 2N hydrochloric acid while keeping the flask in the ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. Further purification can be achieved by column chromatography on silica gel (eluent: 97:1.5 DCM:Methanol) to obtain pure this compound.

Part 6: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[3]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1731, 4-Chlororesorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80331, this compound. Retrieved from [Link]

-

Fu, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26765. Available at: [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

European Commission. (2010). Opinion on 4-Chlororesorcinol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Tan, Y. X., et al. (2010). Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. Fitoterapia, 81(6), 651-655. Available at: [Link]

Sources

- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quality Factory Supply Top Purity 99% 95-88-5 4-Chlororesorcinol In Bulk Supply [orchid-chem.net]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS No.6201-65-6,this compound Suppliers [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Physical and chemical characteristics of 2-chloro-1,3-benzenediol

An In-depth Technical Guide to 2-Chloro-1,3-benzenediol

2-Chloro-1,3-benzenediol, also known as 2-chlororesorcinol, is a chlorinated derivative of resorcinol. It serves as a significant intermediate in the synthesis of a variety of compounds within the pharmaceutical, dye, and fine chemical industries.[1] The introduction of a chlorine atom onto the resorcinol backbone modifies its electronic properties and reactivity, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, handling, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This section details the fundamental identifiers for 2-chloro-1,3-benzenediol.

-

IUPAC Name : 2-chlorobenzene-1,3-diol[2]

-

Synonyms : this compound, 2-Chloro-1,3-dihydroxybenzene, Chlororesorcinol[2][3][4]

-

Molecular Weight : 144.56 g/mol [3]

The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a chlorine (-Cl) atom at position 2.

Caption: Chemical structure of 2-chloro-1,3-benzenediol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications.

| Property | Value | Source(s) |

| Appearance | White solid | [1][6] |

| Melting Point | 94-99 °C | [1][6] |

| Boiling Point | 244.1 °C at 760 mmHg | [1][6] |

| Density | 1.471 g/cm³ | [1][6] |

| Molecular Formula | C₆H₅ClO₂ | [2][3][5] |

| Molecular Weight | 144.56 g/mol | [3] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Chemical Reactivity and Characteristics

The reactivity of 2-chloro-1,3-benzenediol is governed by the interplay of its three substituents on the aromatic ring.

-

Acidity : The two phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base. This allows for reactions such as ether and ester formation at these positions.

-

Electrophilic Aromatic Substitution : The hydroxyl groups are strongly activating and ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. The combined effect makes the ring highly activated towards electrophilic substitution, with the primary positions for substitution being C4 and C6.

Caption: Directing effects in electrophilic substitution.

-

Oxidation : Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. Reactions should be carried out under an inert atmosphere if oxidation is a concern.

Synthesis and Purification Protocols

2-Chloro-1,3-benzenediol is typically synthesized by the direct chlorination of resorcinol. The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize the formation of polychlorinated byproducts.

Experimental Protocol: Synthesis via Chlorination of Resorcinol

This protocol is based on a general method for the chlorination of activated aromatic rings.[1]

Materials:

-

Resorcinol (1.0 eq)

-

Anhydrous Aluminum Chloride (2.0 eq)

-

Phosphorus Oxychloride (1.0 eq)

-

Dichloromethane (DCM)

-

2N Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.6 g, 20 mmol) and resorcinol (1.1 g, 10 mmol) in 30 mL of dichloromethane.[1]

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (0.72 mL, 10 mmol) to the suspension using a syringe over approximately 90 minutes, maintaining the temperature at 0°C.[1]

-

After the addition is complete, allow the reaction to stir for an additional 5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (97:3).[1]

-

Upon completion, carefully quench the reaction by adding 15 mL of 2N hydrochloric acid while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification

The crude product is typically a pale yellow solid and can be purified by one of the following methods:

-

Column Chromatography : Using a silica gel column with an eluent system such as dichloromethane:methanol (e.g., 97:1.5) is an effective method to isolate the pure product.[1]

-

Recrystallization : Recrystallization from a suitable solvent system can also be employed to obtain high-purity 2-chloro-1,3-benzenediol.

Caption: General workflow for synthesis and purification.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-chloro-1,3-benzenediol.

| Hazard Class | GHS Statement(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2][7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][7] |

Handling and Storage:

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation : Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][8]

-

Storage : Store in a well-ventilated place and keep the container tightly closed. Store locked up.[7][8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[9]

First Aid Measures:

-

If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.

Applications in Research and Development

2-Chloro-1,3-benzenediol is primarily used as a building block in organic synthesis. Its applications include:

-

Pharmaceutical Synthesis : It serves as an intermediate in the creation of more complex active pharmaceutical ingredients (APIs).[6]

-

Dye Manufacturing : The activated aromatic ring makes it a suitable precursor for various dyes.[1]

-

Agrochemicals : It can be a starting material for the synthesis of certain pesticides and herbicides.

Conclusion

2-Chloro-1,3-benzenediol is a valuable and versatile chemical intermediate. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is essential for its effective and safe utilization in research and manufacturing. The synthetic protocols provided herein offer a solid foundation for its preparation, while the safety data underscores the importance of appropriate laboratory practices.

References

-

National Institute of Standards and Technology. (n.d.). 1,4-Benzenediol, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H5ClO2 | CID 80331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-chloro-1,3-benzenediol [chemicalbook.com]

- 6. This compound | 6201-65-6 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Topic: Potential Applications of 2-Chlororesorcinol in Organic Synthesis

An In-Depth Technical Guide

Abstract

2-Chlororesorcinol (2-Chloro-1,3-dihydroxybenzene) is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1][2] Its unique substitution pattern—a chlorine atom positioned between two activating hydroxyl groups—imparts a distinct reactivity profile that is leveraged in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the fundamental reactivity of this compound and its practical applications in the pharmaceutical, dye, and specialty chemical industries. We will dissect the causality behind its synthetic utility, provide validated experimental protocols, and offer insights for researchers, scientists, and drug development professionals seeking to harness its potential.

Physicochemical Properties and Structural Rationale

Understanding the core characteristics of a reagent is fundamental to predicting its behavior in a reaction. This compound is a white solid at room temperature with a defined set of physical properties that dictate its handling and solubility.[1][3]

| Property | Value | Reference |

| CAS Number | 6201-65-6 | [2][3][4] |

| Molecular Formula | C₆H₅ClO₂ | [1][2][4] |

| Molecular Weight | 144.56 g/mol | [2][4] |

| Melting Point | 94-99 °C | [1][3] |

| Boiling Point | 244.1 °C at 760 mmHg | [1][3] |

| Density | 1.471 g/cm³ | [1][3] |

The synthetic versatility of this compound stems directly from its electronic structure. The two hydroxyl groups are powerful activating, ortho, para-directing substituents due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the chlorine atom is an ortho, para-director through resonance but is deactivating overall due to its strong inductive electron-withdrawing effect. This interplay makes the C4 and C6 positions highly susceptible to electrophilic aromatic substitution, while the chlorine atom itself can participate in nucleophilic substitution reactions under specific conditions.

Caption: Electronic effects governing the reactivity of the this compound ring.

Strategic Synthesis of this compound

The utility of this compound is contingent on its efficient and high-purity synthesis. While direct chlorination of resorcinol is possible, it often leads to a mixture of chlorinated products and is difficult to control.[5] A more robust and scalable method starts from 1,3-cyclohexanedione, which itself can be prepared by the catalytic hydrogenation of resorcinol.[5] This modern approach offers superior regioselectivity and yield.

A patented method highlights a refined process that avoids the issues of polymerization and by-product formation common in older techniques.[6][7] The key innovation is the use of sulfuryl chloride (SO₂Cl₂) for controlled chlorination, followed by a non-distillative purification process.

Caption: Workflow of this compound as a coupler in oxidative dyeing.